Methyl 2-bromo-6-fluoro-4-nitrobenzoate
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Overview
Description
Methyl 2-bromo-6-fluoro-4-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-6-fluoro-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-bromo-6-fluorobenzoate, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-fluoro-4-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Reduction Reactions: The major product is Methyl 2-amino-6-fluoro-4-nitrobenzoate.
Coupling Reactions: The products are biaryl compounds formed by the coupling of the aromatic ring with another aromatic or aliphatic group.
Scientific Research Applications
Methyl 2-bromo-6-fluoro-4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-6-fluoro-4-nitrobenzoate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amine group via electron transfer processes facilitated by the reducing agent .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-4-nitrobenzoate: Similar structure but lacks the fluorine atom.
Methyl 2-bromo-6-fluorobenzoate: Similar structure but lacks the nitro group.
Methyl 2-fluoro-4-nitrobenzoate: Similar structure but lacks the bromine atom.
Uniqueness
Methyl 2-bromo-6-fluoro-4-nitrobenzoate is unique due to the presence of all three functional groups (bromine, fluorine, and nitro) on the benzoate ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
methyl 2-bromo-6-fluoro-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)7-5(9)2-4(11(13)14)3-6(7)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPYPMKZJQFFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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